
5-(4-ethylbenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylbenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EBP, is a versatile organic compound with a pyrimidine backbone. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In
作用機序
The exact mechanism of action of EBP is not fully understood. However, it is believed that EBP acts as a hole-transporting material in OLEDs and OPVs by facilitating the movement of positively charged holes from the anode to the active layer of the device. In bioimaging applications, EBP is believed to interact with biological molecules such as proteins and nucleic acids, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
EBP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in vitro and in vivo, making it a promising candidate for biomedical applications. EBP has also been shown to have good solubility in various solvents, which is important for its use in organic electronics and bioimaging.
実験室実験の利点と制限
One of the main advantages of EBP is its ease of synthesis, which makes it readily available for research purposes. EBP also has good stability and can be stored for extended periods of time without degradation. However, one limitation of EBP is its relatively low fluorescence quantum yield, which may limit its sensitivity in bioimaging applications.
将来の方向性
There are several future directions for research on EBP. One area of interest is the development of new synthesis methods to improve the yield and purity of EBP. Another area of interest is the optimization of EBP for use in organic electronics and bioimaging applications. Additionally, the development of new derivatives of EBP with improved properties is an area of active research. Finally, the investigation of the biochemical and physiological effects of EBP is an important area of future research.
合成法
EBP can be synthesized through a simple one-pot reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction to form the pyrimidine ring. The yield of EBP can be improved by using different solvents and reaction conditions.
科学的研究の応用
EBP has been extensively studied for its potential applications in various fields. One of the most promising applications is in organic electronics, where EBP can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. EBP has also been investigated for its potential use as a fluorescent probe for bioimaging and as a building block for supramolecular materials.
特性
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-13-8-10-14(11-9-13)12-16-17(22)20-19(24)21(18(16)23)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,22,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVCWOZPGHHOA-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


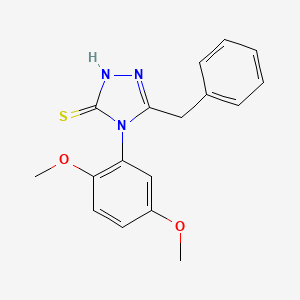
![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
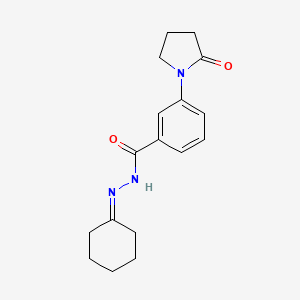
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)
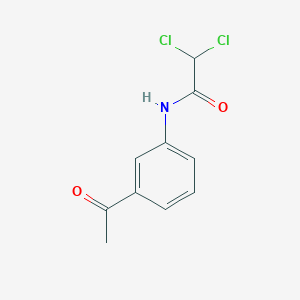
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)

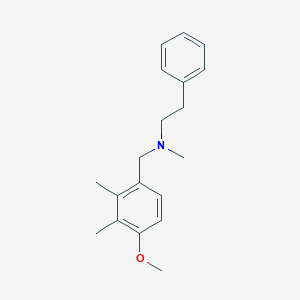
![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)
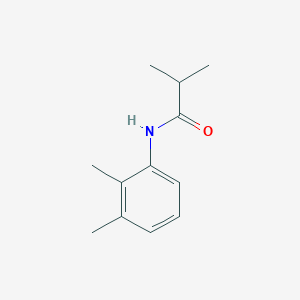
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)